tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate
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Overview
Description
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of naphthyridine derivatives
Preparation Methods
The synthesis of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the aminoethyl side chain: This step often involves the use of a suitable amine and coupling reagents to attach the aminoethyl group to the naphthyridine core.
Protection of the amino group: The amino group is protected using a tert-butyl ester to prevent unwanted side reactions during subsequent steps.
Final deprotection: The tert-butyl protecting group is removed under acidic conditions to yield the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include tert-butyl hydroperoxide for oxidation and sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological pathways and as a potential lead compound for drug discovery.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl side chain allows it to interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
tert-Butyl (S)-6-(1-aminoethyl)-3,4-dihydro-1,7-naphthyridine-1(2H)-carboxylate can be compared with other similar compounds, such as:
- tert-Butyl (S)-(3-(1-aminoethyl)phenyl)carbamate : This compound has a similar tert-butyl ester group and aminoethyl side chain but differs in the core structure.
- tert-Butyloxycarbonyl-protected amino acids : These compounds share the tert-butyl protecting group but have different core structures and applications.
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl 6-[(1S)-1-aminoethyl]-3,4-dihydro-2H-1,7-naphthyridine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2/c1-10(16)12-8-11-6-5-7-18(13(11)9-17-12)14(19)20-15(2,3)4/h8-10H,5-7,16H2,1-4H3/t10-/m0/s1 |
InChI Key |
PIEGOMIPRGJWPB-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N |
Canonical SMILES |
CC(C1=NC=C2C(=C1)CCCN2C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
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